DL-Xylose

Vue d'ensemble

Description

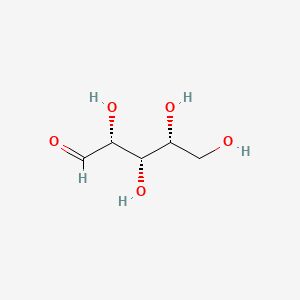

Le DL-Xylose est un monosaccharide du type aldopentose, composé de cinq atomes de carbone et d'un groupe fonctionnel aldéhyde. C'est un sucre qui peut être isolé du bois et est largement utilisé dans diverses applications, notamment comme édulcorant diabétique dans les aliments et les boissons . Le this compound est un mélange racémique de D-xylose et de L-xylose, qui sont des énantiomères.

Mécanisme D'action

Target of Action

DL-Xylose, also known as Aldehydo-D-xylose, primarily targets the enzyme Xylose Isomerase . This enzyme, found in organisms like Streptomyces rubiginosus, plays a crucial role in the metabolism of xylose .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a major component of lignocellulose and the second most abundant sugar present in nature . The metabolism of this compound results in a variety of substrates that serve important nutritional and biological purposes . The xylose isomerase and Weimberg pathways are the major routes across diverse routes of bacterial xylose metabolism .

Pharmacokinetics

It is known that the transportation of d-xylose across the cell membrane could be realized by an inducible hexose symporter .

Result of Action

The metabolism of this compound leads to the production of various substrates that can serve important nutritional and biological purposes . For instance, the reduction of xylose by catalytic hydrogenation produces the common food additive sweetener substitute xylitol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the uptake and metabolism of this compound can be inhibited by glucose, which is usually present with xylose in lignocellulose hydrolysate . Moreover, the crystallization behavior of this compound can be influenced by the solvent environment .

Analyse Biochimique

Biochemical Properties

DL-Xylose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into xylulose by different enzymes in various pathways . The transporters and enzymes involved in this compound utilization have been discovered, characterized, and engineered to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, when both D-glucose and this compound are present in growth media, E. coli cells typically consume D-glucose first and then this compound .

Molecular Mechanism

The molecular mechanism of this compound action involves its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the transportation of this compound across the cell membrane of C. sorokiniana could be realized by an inducible hexose symporter .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le DL-Xylose peut être synthétisé par hydrolyse du xylane, un composant majeur de l'hémicellulose présent dans les parois cellulaires végétales. Le processus d'hydrolyse implique la dégradation du xylane en ses sucres constitutifs, y compris le xylose, à l'aide d'acides ou d'enzymes .

Méthodes de production industrielle : En milieu industriel, le this compound est généralement produit à partir de biomasse lignocellulosique, qui est prétraitée pour décomposer la structure complexe de la lignocellulose. Ceci est suivi d'une saccharification enzymatique pour libérer des sucres monomères, y compris le xylose . Le processus implique l'utilisation d'enzymes spécifiques telles que les xylanases pour hydrolyser le xylane en xylose .

Analyse Des Réactions Chimiques

Types de réactions : Le DL-Xylose subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l'acide xylonique à l'aide d'agents oxydants tels que l'acide nitrique.

Réduction : L'hydrogénation catalytique du this compound produit du xylitol, un additif alimentaire et un édulcorant courants.

Isomérisation : Le this compound peut être isomérisé en xylulose à l'aide de la xylose isomérase.

Réactifs et conditions courants :

Oxydation : L'acide nitrique est couramment utilisé comme agent oxydant.

Réduction : L'hydrogénation catalytique implique généralement l'utilisation d'hydrogène gazeux et d'un catalyseur métallique tel que le nickel.

Isomérisation : La xylose isomérase est utilisée dans des conditions spécifiques de pH et de température pour convertir le xylose en xylulose.

Principaux produits :

Acide xylonique : issu de l'oxydation.

Xylitol : issu de la réduction.

Xylulose : issu de l'isomérisation

Applications De Recherche Scientifique

Le DL-Xylose a un large éventail d'applications en recherche scientifique :

Médecine : Utilisé dans les tests diagnostiques pour évaluer l'absorption intestinale et comme édulcorant diabétique.

Industrie : Employé dans la production de biocarburants, d'additifs alimentaires et de produits pharmaceutiques.

5. Mécanisme d'action

Le this compound exerce ses effets par divers mécanismes :

Métabolisme : Chez les micro-organismes, le this compound est absorbé et métabolisé par la voie des pentoses phosphates.

Conversion enzymatique : La xylose isomérase catalyse l'isomérisation du this compound en xylulose, qui peut ensuite être métabolisé davantage.

Comparaison Avec Des Composés Similaires

Le DL-Xylose est similaire à d'autres monosaccharides tels que l'arabinose et le glucose :

Unicité : Le this compound est unique en ce qu'il peut être converti en xylitol, un édulcorant hypocalorique, et en raison de son utilisation potentielle dans la production de biocarburants en raison de son abondance dans la biomasse lignocellulosique .

Composés similaires :

- D-Xylose

- L-Xylose

- Arabinose

- Glucose

La polyvalence du this compound et son large éventail d'applications en font un composé précieux dans divers domaines scientifiques et industriels.

Activité Biologique

DL-Xylose, a sugar alcohol derived from the xylose family, has garnered attention in various biological studies for its metabolic pathways and physiological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Metabolism and Pathways

This compound is primarily metabolized through the D-xylose degradation pathway. Research indicates that D-xylose is oxidized to α-ketoglutarate in organisms such as Haloferax volcanii, involving several key enzymes: D-xylose dehydrogenase, xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase. Deletion mutants lacking these enzymes exhibit impaired growth on D-xylose, underscoring the importance of these metabolic pathways in utilizing this sugar .

Impact on Glucose Metabolism

A significant body of research has explored the effects of D-xylose on glucose metabolism. In a study involving STZ-NA-treated rats, D-xylose supplementation resulted in:

- Reduced Fasting Serum Glucose Levels : Statistically significant reductions were observed (p < 0.05).

- Increased Insulin Levels : Insulin secretion was enhanced compared to controls.

- Histopathological Improvements : Pancreatic tissues showed less necrosis and improved structure with D-xylose treatment .

These findings suggest that D-xylose may play a role in regulating blood glucose levels and improving pancreatic function.

Intestinal Health and Phage Induction

Recent studies have highlighted the role of D-xylose in promoting intestinal health. In vitro experiments demonstrated that D-xylose induces prophage production in E. coli, with concentrations correlating positively with phage DNA copy numbers. Dietary supplementation in mice showed a substantial increase in phage production, indicating a potential regulatory role for D-xylose in gut microbiota dynamics .

Case Study 1: Diabetic Rats

In a controlled study, diabetic rats were administered varying doses of D-xylose. The results indicated:

| Parameter | Control Group | Xylo 10 Group | P-value |

|---|---|---|---|

| Fasting Serum Glucose (mg/dL) | 250 ± 20 | 210 ± 15 | <0.05 |

| Insulin Secretion (μU/mL) | 15 ± 3 | 24 ± 4 | <0.01 |

| PEPCK Expression (Relative Units) | 3.0 | 2.2 | <0.05 |

This data illustrates the beneficial effects of D-xylose on glucose metabolism and pancreatic health .

Case Study 2: Prophage Induction in Mice

In another study focusing on gut health, mice supplemented with D-xylose displayed:

| Phage Type | Control Copies/100 mg Feces | Xylo Group Copies/100 mg Feces | Fold Increase |

|---|---|---|---|

| Φ1 | 3.33 × 10^6 | 3.62 × 10^7 | 10.87 |

| Φ2 | 1.81 × 10^8 | 3.21 × 10^9 | 17.7 |

| Φ3 | 3.0 × 10^9 | 2.76 × 10^10 | 9.2 |

These results support the hypothesis that D-xylose enhances phage induction, potentially influencing microbial balance within the gut .

Propriétés

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.